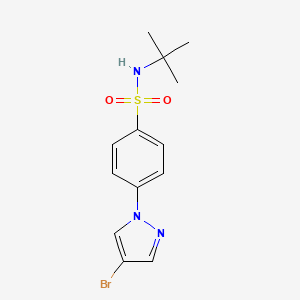
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is a chemical compound with diverse applications, from drug discovery to material synthesis, owing to its unique properties and structural versatility. It has a CAS Number of 1199773-25-5 and a molecular weight of 358.26 .
Molecular Structure Analysis
The molecular structure of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide is represented by the linear formula C13H16BrN3O2S . The InChI code for this compound is 1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide include a molecular weight of 358.26 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Photodynamic Therapy and Photosensitizers
N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide derivatives have shown promising applications in photodynamic therapy (PDT) for cancer treatment. A study highlights the synthesis and characterization of zinc phthalocyanine substituted with benzenesulfonamide derivatives, exhibiting high singlet oxygen quantum yield. These compounds are identified as potential Type II photosensitizers for PDT, leveraging their excellent fluorescence properties, high singlet oxygen generation, and appropriate photodegradation quantum yield for effective cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Another study underscores the synthesis of zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base, reinforcing its potential as a photosensitizer candidate in PDT due to its solubility, monomeric species, and favorable photostability (Öncül, Öztürk, & Pişkin, 2022).
Antimicrobial Properties
Benzenesulfonamide-based compounds, including those similar to N-T-Butyl 4-(4-bromopyrazol-1-yl)benzenesulfonamide, have been synthesized and evaluated for their antimicrobial properties. A particular study focused on the synthesis, characterization, and antimicrobial study of benzenesulfonamide-based bipyrazoles, finding that some compounds exhibited good antibacterial activity against various bacterial strains. This suggests the relevance of benzenesulfonamide derivatives in the development of new antimicrobial agents (Singh & Sharma, 2014).
Enzyme Inhibition and Potential Therapeutic Applications
Research into benzenesulfonamide derivatives has expanded into exploring their inhibitory effects on enzymes and potential therapeutic applications. For example, certain sulfonamide compounds have been synthesized and evaluated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and certain tumors, highlighting the versatility of benzenesulfonamide derivatives in medicinal chemistry (Gul et al., 2016).
Safety and Hazards
The safety data sheet advises to move out of the dangerous area in case of exposure. If inhaled, the victim should be moved to fresh air. In case of skin contact, the skin should be washed with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, medical attention should be sought .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S/c1-13(2,3)16-20(18,19)12-6-4-11(5-7-12)17-9-10(14)8-15-17/h4-9,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWGMAYPYTEJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682099 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-T-Butyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide | |
CAS RN |
1199773-25-5 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-tert-butylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


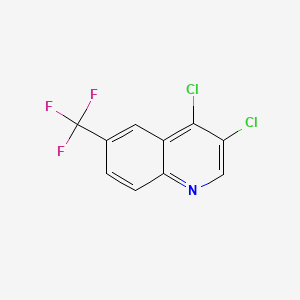
![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)

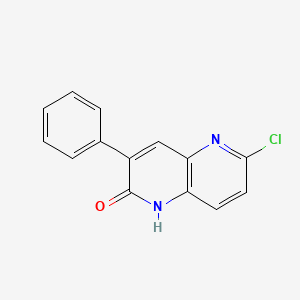
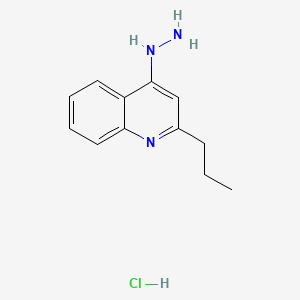
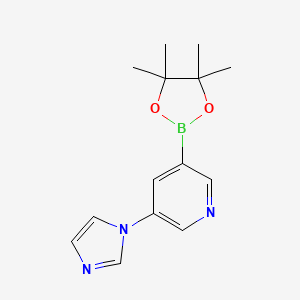

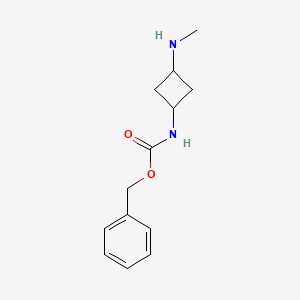
![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)
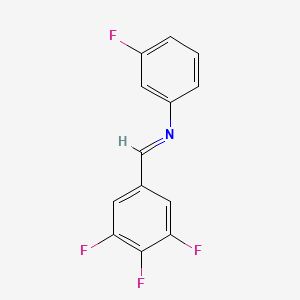
![9-bromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B599007.png)
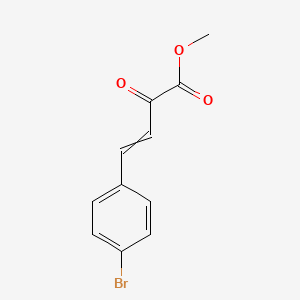
![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/no-structure.png)